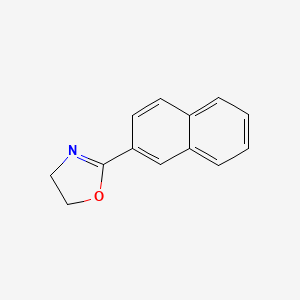

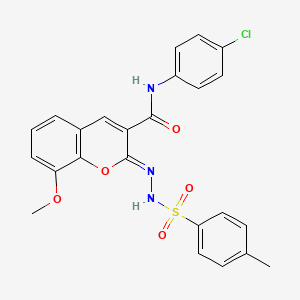

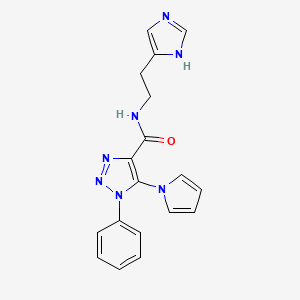

![molecular formula C14H14N2O3S B2525548 Ethyl 2-(cyclopropanecarboxamido)benzo[d]thiazole-6-carboxylate CAS No. 864860-66-2](/img/structure/B2525548.png)

Ethyl 2-(cyclopropanecarboxamido)benzo[d]thiazole-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(cyclopropanecarboxamido)benzo[d]thiazole-6-carboxylate is a compound that falls within the broader class of benzo[d]thiazole derivatives. These compounds are of significant interest due to their diverse range of biological activities and applications in various fields of chemistry and pharmacology. Although the specific compound is not directly mentioned in the provided papers, the related compounds and their syntheses, molecular structures, chemical reactions, and physical and chemical properties can provide valuable insights into the characteristics and potential applications of Ethyl 2-(cyclopropanecarboxamido)benzo[d]thiazole-6-carboxylate.

Synthesis Analysis

The synthesis of related benzo[d]thiazole derivatives often involves interactions between different precursor molecules under specific conditions. For instance, the synthesis of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes was achieved through the reaction of thiocarbamoyl derivatives with metal ions . Similarly, the synthesis of various ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives was performed by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives . These methods suggest that the synthesis of Ethyl 2-(cyclopropanecarboxamido)benzo[d]thiazole-6-carboxylate could potentially be carried out through similar interactions between appropriate precursors.

Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, and MS . For example, the structure of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was established using these methods . Additionally, crystallographic studies can provide detailed insights into the molecular geometry and intermolecular interactions, as seen in the study of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate . These techniques would likely be applicable in analyzing the molecular structure of Ethyl 2-(cyclopropanecarboxamido)benzo[d]thiazole-6-carboxylate.

Chemical Reactions Analysis

The reactivity of benzo[d]thiazole derivatives can be quite varied. For instance, the thermolysis of 3-ethyl-2-tetrazo-6-X-benzo[d]thiazolines generates nucleophilic carbenes, which can be trapped by various electrophilic compounds . This indicates that benzo[d]thiazole derivatives can participate in a range of chemical reactions, potentially leading to a variety of products depending on the reaction conditions and the nature of the reactants involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the solubility and crystallization behavior of a compound can be studied using single crystal X-ray studies, as demonstrated for ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate . The electronic properties, such as optical properties, can also be characterized, as seen in the study of (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol . These properties are crucial for determining the potential applications of these compounds in various fields.

Aplicaciones Científicas De Investigación

Synthesis and Biological Properties

- Ethyl 2-aminobenzo[d]thiazole-6-carboxylate has been involved in studies focusing on the synthesis of compounds with potential biological activities. For instance, it was reacted with piperidine to yield ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate, which upon further reaction, produced compounds with promising antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).

Antimicrobial and Antioxidant Studies

- Compounds synthesized from ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates showed excellent antibacterial and antifungal properties. Additionally, some demonstrated significant antioxidant potential, indicating their potential for further pharmaceutical applications (Raghavendra et al., 2016).

Anticancer Activities

- Novel 2‐Substituted‐6‐bromo‐3‐methylthiazolo[3,2‐a]benzimidazole derivatives, synthesized from ethyl 6‐bromo‐3‐methyl‐1,3‐thiazolo[3,2‐a]benzimidazole‐2‐carboxylate, showed promising immunomodulatory and anticancer activities, presenting a weak radical scavenging activity against DPPH radicals and strong cytotoxicity against colon and hepatocellular carcinoma cells (Abdel‐Aziz, Gamal-Eldeen, Hamdy, & Fakhr, 2009).

Synthesis and Antitumor Activity

- Ethyl 2‐substituted‐aminothiazole‐4‐carboxylate analogs have been synthesized and tested for their in vitro antitumor activity, demonstrating potential anticancer activity. Specifically, Ethyl 2‐[3‐(diethylamino)‐propanamido]‐thiazole‐4‐carboxylate showed remarkable activity against leukemia cell lines, highlighting its broad spectrum activity against various tumor cell lines (El-Subbagh, Abadi, & Lehmann, 1999).

EGFR Inhibitors

- A novel series of benzo[d]thiazole-2-carboxamide derivatives were designed, synthesized, and evaluated for cytotoxicity against cancer cell lines expressing high and low levels of epidermal growth factor receptor (EGFR). These compounds showed moderate to excellent potency, suggesting their potential as EGFR inhibitors with reduced toxicity against normal cells (Zhang et al., 2017).

Mecanismo De Acción

Target of Action

Similar compounds, such as benzo[d]imidazo[2,1-b]thiazole derivatives, have been found to exhibit antimycobacterial activity . They have been shown to interact with Pantothenate synthetase of Mycobacterium tuberculosis .

Mode of Action

It is suggested that similar compounds may interact with their targets, leading to inhibition of the target’s function

Biochemical Pathways

Related compounds have been found to inhibit the growth of mycobacterium tuberculosis , suggesting that they may affect pathways related to bacterial growth and survival.

Pharmacokinetics

Similar compounds have been designed with in silico admet prediction, which suggests that these compounds may have favorable pharmacokinetic properties .

Result of Action

Related compounds have been found to exhibit antimycobacterial activity, suggesting that they may inhibit the growth of mycobacterium tuberculosis .

Action Environment

The synthesis of similar compounds has been achieved under various conditions, suggesting that these compounds may be stable under a range of environmental conditions .

Propiedades

IUPAC Name |

ethyl 2-(cyclopropanecarbonylamino)-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-2-19-13(18)9-5-6-10-11(7-9)20-14(15-10)16-12(17)8-3-4-8/h5-8H,2-4H2,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPBBKSEVYMMAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-4-[3-(difluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B2525468.png)

![Methyl 3-(((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-methoxybenzoate](/img/structure/B2525477.png)

![Ethyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B2525482.png)

![2-Ethoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol](/img/structure/B2525486.png)

![2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2525487.png)